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Introduction
ONT-093, also known as OC144-093, is a potent and orally bioavailable small molecule

inhibitor of P-glycoprotein (P-gp).[1][2] P-gp, a member of the ATP-binding cassette (ABC)

transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells. By

actively effluxing a wide range of chemotherapeutic agents, P-gp reduces their intracellular

concentration and therapeutic efficacy. ONT-093 was developed to reverse this resistance,

thereby sensitizing cancer cells to conventional chemotherapy. This technical guide provides

an in-depth overview of ONT-093, its mechanism of action, preclinical and clinical data, and

detailed protocols for its use in basic cancer cell biology research.

Mechanism of Action
ONT-093 functions as a non-competitive inhibitor of P-gp-mediated drug efflux. It directly

interacts with the P-gp transporter, blocking its ability to bind to and transport chemotherapeutic

substrates out of the cancer cell. This inhibition leads to an increased intracellular accumulation

of anticancer drugs, restoring their cytotoxic effects in resistant cells. Preclinical studies have

shown that ONT-093 is highly selective for P-gp and does not significantly inhibit other MDR-

associated proteins like MRP-1. Furthermore, it has been observed to inhibit the ATPase

activity of P-gp, which is essential for the energy-dependent efflux process.
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Figure 1: Proposed signaling pathway of ONT-093 in overcoming P-gp-mediated multidrug

resistance.

Preclinical Data
In Vitro Studies
ONT-093 has demonstrated potent activity in reversing MDR in a variety of human cancer cell

lines overexpressing P-gp. The compound itself exhibits low cytotoxicity at concentrations

effective for MDR reversal.

Table 1: In Vitro Efficacy of ONT-093 in Reversing Multidrug Resistance

Cell Line
Cancer
Type

Chemother
apeutic
Agent

ONT-093
Concentrati
on (µM)

Fold
Reversal of
Resistance

Reference

P388/ADR Leukemia Doxorubicin 0.1 >100 [3]

MCF-7/ADR Breast Doxorubicin 0.1 ~80 [3]

OVCAR-3 Ovarian Paclitaxel 0.1 ~50 [3]

HT-29 Colon Paclitaxel 0.1 ~30

Table 2: Cytotoxicity of ONT-093

Parameter Value Cell Lines Reference

Average Cytostatic

IC50
>60 µM

15 normal and tumor

cell lines

In Vivo Studies
In vivo studies using xenograft models of human cancers have confirmed the ability of ONT-
093 to enhance the efficacy of chemotherapeutic agents in MDR tumors.

Table 3: In Vivo Efficacy of ONT-093 in Combination with Chemotherapy
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Xenograft
Model

Cancer Type Treatment
Tumor Growth
Inhibition (%)

Reference

P388/ADR

Leukemia
Leukemia

Doxorubicin +

ONT-093

>100% increase

in lifespan

MCF-7/ADR Breast
Paclitaxel +

ONT-093

Significant

enhancement of

antitumor activity

HT-29 Colon
Paclitaxel +

ONT-093

Significant

enhancement of

antitumor activity

Table 4: Pharmacokinetic Parameters of ONT-093 in Preclinical Models

Species
Route of
Administration

Oral Bioavailability
(%)

Reference

Rodents Oral >50

Dogs Oral >50

Clinical Data
A Phase I clinical trial evaluated the safety and pharmacokinetics of ONT-093 in combination

with paclitaxel in patients with advanced cancer.

Table 5: Phase I Clinical Trial of ONT-093 with Paclitaxel
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Parameter Details Reference

Study Design Phase I, dose-escalation trial

Patient Population
18 patients with advanced

cancer

Treatment Regimen

ONT-093 (300-500 mg)

administered before and after

intravenous paclitaxel (150-

175 mg/m²) every 21 days

Dose-Limiting Toxicity

Febrile neutropenia at the

highest dose level (500 mg

ONT-093 and 175 mg/m²

paclitaxel)

Common Toxicities

Neutropenia, arthralgia,

myalgia, peripheral neuropathy

(mainly attributable to

paclitaxel)

Pharmacokinetic Interaction

At the highest dose level, a 45-

65% increase in paclitaxel

AUC was observed in 4 of 6

patients. The mean Cmax of

ONT-093 was 3- to 5-fold

higher than in single-agent

studies.

Conclusion

ONT-093 was well-tolerated in

combination with standard

doses of paclitaxel, with

manageable toxicities.

Experimental Protocols
P-glycoprotein ATPase Activity Assay
This protocol is adapted from methodologies used to characterize P-gp inhibitors.
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Materials:

P-gp-rich membrane vesicles (e.g., from Sf9 cells infected with a baculovirus expressing

human MDR1)

ONT-093

ATP

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain,

1 mM EGTA)

ATPase Reaction Buffer (Assay Buffer with 10 mM MgCl2 and 5 mM ATP)

Phosphate standard solution

Malachite green reagent

Procedure:

Thaw P-gp membrane vesicles on ice.

Pre-incubate 10 µg of membrane vesicles with varying concentrations of ONT-093 (e.g., 0.01

to 100 µM) in Assay Buffer for 10 minutes at 37°C.

Initiate the ATPase reaction by adding ATPase Reaction Buffer.

Incubate for 20 minutes at 37°C.

Stop the reaction by adding the malachite green reagent.

Measure the absorbance at 650 nm to determine the amount of inorganic phosphate

released.

Calculate the specific ATPase activity and determine the concentration of ONT-093 that

inhibits 50% of the activity (IC50).

[3H]Azidopine Binding Assay
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This protocol is a competitive binding assay to determine the affinity of ONT-093 for P-gp.

Materials:

P-gp-rich membrane vesicles

[3H]Azidopine

ONT-093

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation fluid

Procedure:

In a microcentrifuge tube, combine 50 µg of P-gp membrane vesicles, a fixed concentration

of [3H]Azidopine (e.g., 5 nM), and varying concentrations of ONT-093 (e.g., 0.1 nM to 10 µM)

in Binding Buffer.

Incubate for 60 minutes at room temperature.

Rapidly filter the mixture through a glass fiber filter pre-soaked in Binding Buffer.

Wash the filter three times with ice-cold Binding Buffer.

Place the filter in a scintillation vial with scintillation fluid.

Measure the radioactivity using a scintillation counter.

Determine the concentration of ONT-093 that displaces 50% of the [3H]Azidopine binding

(IC50).

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of ONT-093 on the cytotoxicity of chemotherapeutic agents

in MDR cancer cells.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1684371?utm_src=pdf-body
https://www.benchchem.com/product/b1684371?utm_src=pdf-body
https://www.benchchem.com/product/b1684371?utm_src=pdf-body
https://www.benchchem.com/product/b1684371?utm_src=pdf-body
https://www.benchchem.com/product/b1684371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

Complete cell culture medium

ONT-093

Chemotherapeutic agent (e.g., doxorubicin)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO)

96-well plates

Procedure:

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach

overnight.

Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the

presence and absence of a fixed, non-toxic concentration of ONT-093 (e.g., 1 µM).

Incubate for 72 hours.

Add MTT solution to each well and incubate for 4 hours.

Add solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability and determine the IC50 of the chemotherapeutic agent with and

without ONT-093.
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Figure 2: Experimental workflow for an in vivo xenograft study to evaluate ONT-093 efficacy.
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Conclusion
ONT-093 is a well-characterized P-glycoprotein inhibitor with demonstrated potential for

reversing multidrug resistance in cancer. Its high potency, oral bioavailability, and manageable

safety profile in combination with chemotherapy make it a valuable tool for basic cancer cell

biology research. The data and protocols presented in this guide offer a comprehensive

resource for scientists investigating the mechanisms of MDR and developing novel strategies

to overcome it. Further research into the clinical application of ONT-093 and similar P-gp

inhibitors is warranted to improve outcomes for patients with drug-resistant cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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